Catechol vs. Non-Catechol Hydrogen-Bonding
Dioxethedrin possesses a 3,4-dihydroxy (catechol) phenyl ring, yielding 4 hydrogen-bond donors and 4 hydrogen-bond acceptors. This contrasts with ephedrine (CAS 299-42-3), which has a single hydroxyl and only 2 donors and 2 acceptors . The catechol motif directly enables COMT-mediated O-methylation, a metabolic pathway unavailable to ephedrine, and is a key determinant of receptor binding conformation [1].
| Evidence Dimension | Hydrogen-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | 4 H-bond donors, 4 H-bond acceptors (dioxethedrin free base; C₁₁H₁₇NO₃, MW 211.26) |
| Comparator Or Baseline | Ephedrine (CAS 299-42-3): 2 H-bond donors, 2 H-bond acceptors (C₁₀H₁₅NO, MW 165.23) |
| Quantified Difference | 2 additional H-bond donors, 2 additional H-bond acceptors vs. ephedrine |
| Conditions | Molecular structure comparison from PubChem and chemical databases |
Why This Matters
The doubled hydrogen-bonding capacity directly impacts solubility, formulation behavior, and receptor pharmacophore complementarity, making dioxethedrin unsuitable as a drop-in replacement for ephedrine in catecholamine-specific assays.
- [1] HandWiki: Dioxethedrin. Notes catecholamine structure and COMT substrate status. View Source
